molecular formula C29H27ClN2O2 B11568994 (3E)-3-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-6-chloro-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-6-chloro-1,3-dihydro-2H-indol-2-one

Cat. No.: B11568994
M. Wt: 471.0 g/mol
InChI Key: ZROHNNJICLJTIC-PCLIKHOPSA-N
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Description

(3E)-3-({1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a tert-butylphenoxyethyl group, a chlorinated indole ring, and a methylene bridge. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Tert-Butylphenoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-(4-tert-butylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Methylene Bridge: The final step involves the condensation of the indole derivative with formaldehyde under basic conditions to form the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

(3E)-3-({1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3E)-3-({1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[2-(4-ETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3E)-3-({1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-6-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its tert-butylphenoxyethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C29H27ClN2O2

Molecular Weight

471.0 g/mol

IUPAC Name

(3E)-3-[[1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]methylidene]-6-chloro-1H-indol-2-one

InChI

InChI=1S/C29H27ClN2O2/c1-29(2,3)20-8-11-22(12-9-20)34-15-14-32-18-19(23-6-4-5-7-27(23)32)16-25-24-13-10-21(30)17-26(24)31-28(25)33/h4-13,16-18H,14-15H2,1-3H3,(H,31,33)/b25-16+

InChI Key

ZROHNNJICLJTIC-PCLIKHOPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O

Origin of Product

United States

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